Cas no 77450-03-4 (tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R-trans)- (9CI)
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R-trans)...
- (2R, 4S)-N-Boc-4-hydroxyprolinol
- (2R,4S)-4-hydroxyprolinol-1-carboxylic acid tert-butyl ester
- (2S,4R)-tert-butyl4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- ANW-69244
- CTK8C2903
- N-(tert-Butoxycarbonyl)-4-hydroxy-D-prolinol
- N-(tert-butoxycarbonyl)-trans-4-hydroxy-D-prolinol
- trans-4-Hydroxy-L-prolinol, N-BOC protected
- tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- t-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- AS-72805
- 1-Pyrrolidinecarboxylicacid,4-hydroxy-2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,4S)
- 2216750-69-3
- EN300-19766854
- AKOS016015851
- W17564
- (2S,4R)-N-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- 1-N-BOC-(2R,4S)-4-HYDROXY-2-(HYDROXYMETHYL) PYRROLIDINE
- 77450-03-4
- Rel-tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- CDA45003
- DTXSID60507601
- A26579
- CS-0060904
- AM9593
- (2R,4S)-tert-butyl4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Boc-trans-4-hydroxy-L-prolinol
- MFCD11617835
- SCHEMBL12235723
- J-501002
- DB-075321
- 1-N-BOC-(2R,4S)-4-HYDROXY-2-(HYDROXYmethyl)PYRROLIDINE
-
- MDL: MFCD11617835
- Inchi: 1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChI Key: UFJNFQNQLMGUTQ-SFYZADRCSA-N
- SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)[C@@H](CO)C1
Computed Properties
- Exact Mass: 217.13140809g/mol
- Monoisotopic Mass: 217.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 70Ų
Experimental Properties
- Density: 1.190
- PSA: 70.00000
- LogP: 0.28690
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197828-1g |
(2R,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM197828-1g |
(2R,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A109007828-5g |
(2R,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 95% | 5g |
$1680.00 | 2023-09-01 | |
| abcr | AB513171-1 g |
t-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate; . |
77450-03-4 | 1g |
€1,069.50 | 2023-04-18 | ||
| eNovation Chemicals LLC | D100088-2g |
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine |
77450-03-4 | 95% | 2g |
$1565 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1103321-5g |
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine |
77450-03-4 | 95% | 5g |
$2030 | 2024-07-28 | |
| Alichem | A109007828-1g |
(2R,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 95% | 1g |
$550.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0979576-1g |
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 95% | 1g |
$670 | 2024-08-02 | |
| Bestfluorodrug | YFC00097-1.0g |
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylatetert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 97% | 1.0g |
¥3132 | 2023-01-04 | |
| Bestfluorodrug | YFC00097-5.0g |
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylatetert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
77450-03-4 | 97% | 5.0g |
¥9405 | 2023-01-04 |
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Suppliers
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Comprehensive Guide to tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 77450-03-4)
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 77450-03-4) is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and organic chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in multi-step synthetic processes. Its unique stereochemistry at the 2R,4S positions makes it valuable for asymmetric synthesis, particularly in the development of bioactive molecules and drug intermediates.
The growing demand for chiral building blocks in drug discovery has increased interest in compounds like tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Researchers often search for "Boc-protected pyrrolidine derivatives" or "chiral auxiliaries for asymmetric synthesis," highlighting its relevance in modern medicinal chemistry. The compound's hydroxy and hydroxymethyl functional groups offer versatile sites for further modifications, enabling the construction of complex molecular architectures.
In pharmaceutical applications, 77450-03-4 serves as a key intermediate for protease inhibitors and other therapeutic agents. Its compatibility with green chemistry principles is another trending topic, as industries seek sustainable alternatives to traditional synthetic methods. The compound's stability under mild conditions aligns with the increasing focus on eco-friendly synthesis and atom economy.
From a commercial perspective, tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is available in high purity grades (≥98%) from specialty chemical suppliers. Market analyses indicate rising demand for such high-value intermediates, driven by advancements in peptide-based therapeutics and small-molecule drugs. Proper storage recommendations include keeping the compound in a cool, dry place, protected from moisture to maintain its integrity.
Analytical characterization of CAS 77450-03-4 typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry to verify its stereochemical purity—a critical factor for pharmaceutical applications. Recent publications have explored its use in catalysis and bioconjugation, demonstrating its versatility beyond traditional synthetic roles.
For researchers investigating pyrrolidine-based scaffolds, this compound offers excellent opportunities for structure-activity relationship (SAR) studies. Its dual hydroxyl functionality allows selective derivatization, making it valuable for library synthesis in drug discovery programs. Safety data sheets emphasize standard laboratory precautions when handling this material, though it doesn't fall under hazardous classifications.
The synthesis of tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate often starts from L-hydroxyproline, reflecting the pharmaceutical industry's preference for chiral pool synthesis. Process optimization studies focus on improving yield and enantiomeric excess, addressing common search queries about "efficient synthesis of chiral pyrrolidines." These developments contribute to the compound's cost-effectiveness in large-scale applications.
Emerging applications in biomaterials science have expanded the utility of 77450-03-4, particularly in designing functionalized polymers with precise stereochemistry. This aligns with current research trends toward smart materials for drug delivery systems. The compound's molecular characteristics make it suitable for creating stereoregular polymers with tailored properties.
Quality control protocols for tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate emphasize rigorous testing for residual solvents and stereochemical purity—key considerations for pharmaceutical customers. Analytical methods development for this compound remains an active research area, with recent advancements in chiral separation techniques improving detection limits.
Looking ahead, the demand for CAS 77450-03-4 is expected to grow alongside developments in targeted therapies and personalized medicine. Its structural features position it as valuable for next-generation drug discovery, particularly in GPCR-targeted compounds and enzyme inhibitors. Ongoing research continues to uncover new applications for this versatile chiral building block in cutting-edge chemical biology.
77450-03-4 (tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Related Products
- 140196-48-1(1-Pyrrolidinecarboxylic acid, 2,2'-(1,2-dihydroxy-1,2-ethanediyl)bis-, bis(1,1-dimethylethyl) ester (9CI))
- 61478-26-0((2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 191280-88-3(tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 154905-36-9((1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol)
- 213388-35-3(1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(1-hydroxyoctyl)-, 1,1-dimethylethyl ester, (4R)-)
- 141850-54-6(tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 154905-39-2((-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol)
- 387362-68-7(tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 637026-09-6(7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2,3-dihydroxy-,1,1-dimethylethyl ester, (1R,2R,3S,4S)-rel-)
- 152533-46-5((1R,2R,4S)-rel-tert-Butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate)